molecular formula C18H17N3O2 B2602450 N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 953247-08-0

N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No.: B2602450
CAS No.: 953247-08-0
M. Wt: 307.353
InChI Key: NAXMROYCHBRLSS-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • A pyridin-2-ylmethyl group attached to the nitrogen of the acetamide moiety.
  • A 5-(p-tolyl)isoxazol-3-yl group linked to the carbonyl carbon via a methylene bridge.

This compound is structurally analogous to bioactive acetamides reported in medicinal chemistry, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-5-7-14(8-6-13)17-10-16(21-23-17)11-18(22)20-12-15-4-2-3-9-19-15/h2-10H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXMROYCHBRLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the isoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Attachment of the Pyridine Ring: The final step involves the nucleophilic substitution reaction between the acetamide derivative and a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key analogs from the evidence are compared below:

Compound Name / ID (Source) Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Isoxazole + Acetamide Pyridin-2-ylmethyl; 5-(p-tolyl) Not reported N/A
5e () Thiadiazole + Acetamide 4-Chlorobenzylthio; 2-isopropylphenoxy 132–134 74
5f () Thiadiazole + Acetamide Methylthio; 2-isopropylphenoxy 158–160 79
7f () Pyrrolidinone + Acetamide 5-Methylisoxazol-3-yl; 4-chlorophenyl 245–247 45
CPA () Oxadiazole + Acetamide 1,3,4-Oxadiazol-2-yl; p-tolyl Not reported N/A
(E)-Compound 46 () Indolinone + Acetamide 5-Fluoro; 3-methylisoxazol-5-ylmethyl Not reported N/A

Key Observations:

  • Core Heterocycles: The target compound’s isoxazole core differs from thiadiazole () or oxadiazole () analogs, which may alter electronic properties and binding affinities.
  • Substituent Impact : The p-tolyl group on the target’s isoxazole contrasts with chlorophenyl (5e, 7f) or methoxy (5k) substituents in analogs. Para-substituted aryl groups generally enhance steric bulk and hydrophobicity compared to halogens or alkoxy groups .
  • Melting Points: Thiadiazole derivatives () exhibit moderate melting points (132–170°C), while the pyrrolidinone-containing 7f () shows a significantly higher melting point (245–247°C), likely due to increased rigidity and hydrogen-bonding capacity .

Electronic and Steric Profiles

  • Isoxazole vs. Oxadiazole: The isoxazole ring in the target compound has a nitrogen-oxygen dipole, contrasting with the nitrogen-sulfur dipole in thiadiazoles () or the dual nitrogen atoms in oxadiazoles ().
  • Pyridinylmethyl vs. Quinolinyl: highlights acetamides with quinolin-6-yl substituents (e.g., Compound 47), which are bulkier and more planar than pyridin-2-ylmethyl. Such differences may influence solubility and membrane permeability .

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